molecular formula C16H16ClN3O2S2 B2772810 N-(4-chlorophenyl)-2-((4-(2-(cyclopropylamino)-2-oxoethyl)thiazol-2-yl)thio)acetamide CAS No. 953955-38-9

N-(4-chlorophenyl)-2-((4-(2-(cyclopropylamino)-2-oxoethyl)thiazol-2-yl)thio)acetamide

Cat. No. B2772810
M. Wt: 381.89
InChI Key: QEUAWOSIDMLOJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorophenyl)-2-((4-(2-(cyclopropylamino)-2-oxoethyl)thiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C16H16ClN3O2S2 and its molecular weight is 381.89. The purity is usually 95%.
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Scientific Research Applications

Structural Analysis and Molecular Interactions

A study by Saravanan et al. (2016) focuses on the structural analysis of a similar acetamide compound, revealing the orientation of the chlorophenyl ring in relation to the thiazole ring and detailing the molecular interactions within the crystal structure. This foundational understanding supports further exploration into the compound's applications in materials science and crystallography (Saravanan, Priya, Anand, Kabilan, & Selvanayagam, 2016).

Antibacterial Activity

Research on derivatives of the compound, particularly focusing on their antibacterial properties, indicates moderate to good activity against both gram-positive and gram-negative bacteria. This suggests potential applications in developing new antibacterial agents (Desai, Shah, Bhavsar, & Saxena, 2008).

Anticancer Activities

A study by Duran and Demirayak (2012) synthesized derivatives of a closely related compound and evaluated their anticancer activities against a panel of human tumor cell lines. Compounds exhibited reasonable activity, especially against melanoma-type cell lines, highlighting the potential for anticancer drug development (Duran & Demirayak, 2012).

Chemical Properties and Synthesis

Research on the synthesis and characterization of related compounds, including their chemical properties such as pKa values, provides valuable insights for pharmaceutical chemistry and drug design. Studies on these derivatives underscore the importance of structural nuances in determining chemical behavior and biological activity (Duran & Canbaz, 2013).

Pharmacological Evaluations

Kumar and Mishra (2020) synthesized new derivatives and evaluated their pharmacological profiles, including analgesic and anti-inflammatory activities. These findings support the compound's utility in pain and inflammation management, offering a basis for further pharmaceutical development (Kumar & Mishra, 2020).

properties

IUPAC Name

2-[2-[2-(4-chloroanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-cyclopropylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3O2S2/c17-10-1-3-11(4-2-10)19-15(22)9-24-16-20-13(8-23-16)7-14(21)18-12-5-6-12/h1-4,8,12H,5-7,9H2,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEUAWOSIDMLOJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorophenyl)-2-((4-(2-(cyclopropylamino)-2-oxoethyl)thiazol-2-yl)thio)acetamide

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